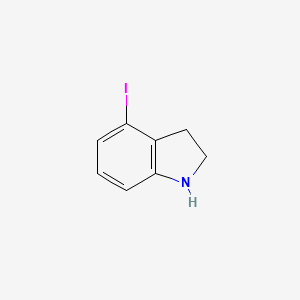

4-Iodo-2,3-dihydro-1H-indole

説明

“4-Iodo-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 939759-03-2 . It has a molecular weight of 245.06 and is a yellow liquid . It is stored at temperatures between 0-8°C .

Synthesis Analysis

A new synthesis of 4-halo-1H-indoles has been developed from easily available 2,3-dihalophenol derivatives . The key steps are Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization .

Molecular Structure Analysis

The molecular structure of “4-Iodo-2,3-dihydro-1H-indole” is represented by the InChI code: 1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 .

Physical And Chemical Properties Analysis

“4-Iodo-2,3-dihydro-1H-indole” is a yellow liquid . It has a molecular weight of 245.06 and is stored at temperatures between 0-8°C .

科学的研究の応用

Antimalarial Applications

The 2,3-dihydro-1H-indole core is a structural motif in natural indole alkaloids like flinderoles, which have been investigated for antimalarial properties. Derivatives of this compound have shown potential in the search for new antimalarials .

Autoimmune Conditions

Derivatives of 2,3-dihydro-1H-indole have been explored as S1P1 receptor agonists, which may have therapeutic potential for treating autoimmune conditions .

Obesity Treatment

As 5-HT2c receptor agonists, certain derivatives are being studied for their potential to treat obesity .

Diabetes Management

Selective inhibitors of PKCβ-protein kinase, which include indole derivatives, are being researched for diabetes management .

Anticancer Activity

Indole derivatives are increasingly being recognized for their application in treating cancer cells due to their biologically vital properties .

Antimicrobial Properties

The broad biological activities of indole derivatives also include antimicrobial effects, which make them a subject of interest in developing new treatments for infections .

Anti-HIV Activity

Some indole derivatives have been synthesized and screened for anti-HIV activity against different strains of the virus, showing promise as potential treatments .

Antioxidant Effects

Indole compounds are known to possess antioxidant properties, which could be beneficial in various clinical applications to combat oxidative stress-related diseases .

Springer - 2,3-Dihydro-1H-pyrrolo[1,2-a]indoles Springer Open - A brief review of the biological potential of indole derivatives RSC Publishing - Synthesis of indole derivatives Springer Open - Biological potential of indole derivatives

Safety and Hazards

The safety data sheet for “4-Iodo-2,3-dihydro-1H-indole” advises against dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

4-Iodo-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets and biochemical pathways.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with numerous biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting a broad range of potential effects .

特性

IUPAC Name |

4-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRWMYXARVZGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585693 | |

| Record name | 4-Iodo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,3-dihydro-1H-indole | |

CAS RN |

939759-03-2 | |

| Record name | 4-Iodo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

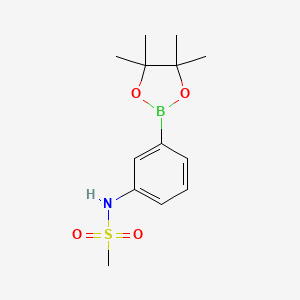

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

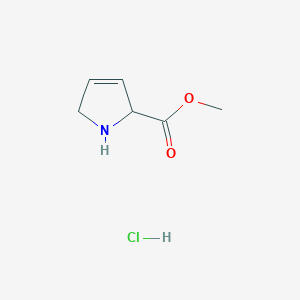

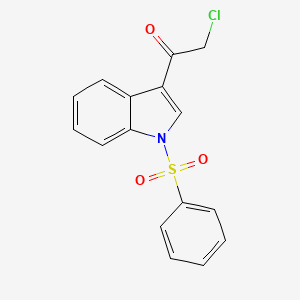

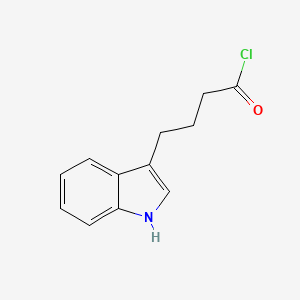

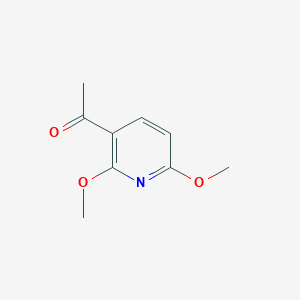

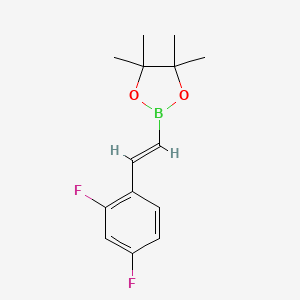

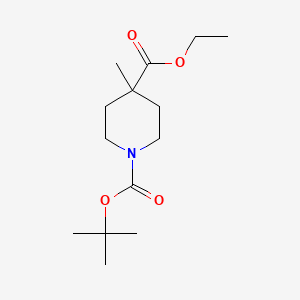

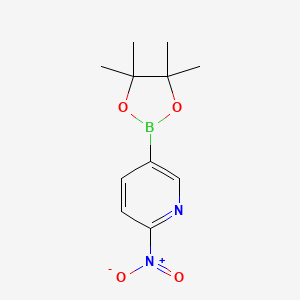

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)